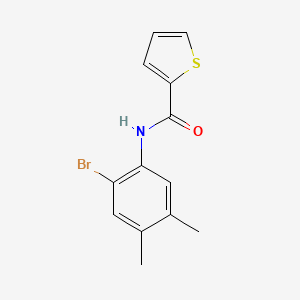![molecular formula C15H14FN3O B4752682 2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4752682.png)
2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydro-5(6H)-quinazolinone
描述
2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydro-5(6H)-quinazolinone, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. PD153035 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key signaling molecule involved in the regulation of cell growth, differentiation, and survival.
作用机制
2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydro-5(6H)-quinazolinone exerts its anti-cancer effects by selectively inhibiting the tyrosine kinase activity of EGFR. EGFR tyrosine kinase is responsible for the phosphorylation of intracellular signaling proteins, which in turn activate downstream signaling pathways involved in cell growth, differentiation, and survival. By inhibiting EGFR tyrosine kinase activity, this compound blocks the activation of these downstream pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for EGFR tyrosine kinase, with a binding constant of 5.2 nM. The inhibition of EGFR tyrosine kinase activity by this compound leads to the downregulation of various signaling pathways involved in cell growth, differentiation, and survival, including the PI3K/Akt, Ras/MAPK, and STAT pathways. In addition, this compound has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
实验室实验的优点和局限性
2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydro-5(6H)-quinazolinone is a potent and selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer biology. This compound has been extensively used in vitro to study the effects of EGFR inhibition on cancer cell proliferation, survival, and signaling pathways. However, this compound has some limitations for in vivo experiments, as it has poor solubility and bioavailability, which limits its effectiveness in animal models.
未来方向
2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydro-5(6H)-quinazolinone has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. However, there are still several areas that require further investigation. One area of future research is the development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties for in vivo studies. Another area of future research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibition, which can help in the selection of patients for targeted therapy. Additionally, the combination of this compound with other targeted therapies or conventional chemotherapy and radiation therapy should be explored for their potential synergistic effects in cancer treatment. Finally, the role of EGFR inhibition in cancer stem cells and tumor microenvironment should be further investigated for the development of more effective cancer therapies.
科学研究应用
2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is known to be overexpressed in many types of cancer, and its activation is associated with increased cell proliferation, survival, angiogenesis, and metastasis. This compound has been shown to inhibit the growth of various cancer cell lines, including lung, breast, prostate, ovarian, and head and neck cancers. In addition, this compound has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.
属性
IUPAC Name |
2-(4-fluoroanilino)-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-9-14-12(3-2-4-13(14)20)19-15(17-9)18-11-7-5-10(16)6-8-11/h5-8H,2-4H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNQGNSKYXZWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)F)CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-4-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4752601.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4752609.png)
![N-(4-fluorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4752621.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4752624.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4752632.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide](/img/structure/B4752646.png)
![N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}-3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B4752651.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4752667.png)
![N-allyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4752671.png)
![1-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B4752679.png)
![N-cyclohexyl-2-{[4-isopropyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4752695.png)
![3-{[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4752708.png)
![2-{1-(4-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4752718.png)